4-Chloro-1H-indol-7-amine
CAS No.: 292636-12-5
Cat. No.: VC3800432
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 292636-12-5 |
|---|---|
| Molecular Formula | C8H7ClN2 |
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | 4-chloro-1H-indol-7-amine |
| Standard InChI | InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 |
| Standard InChI Key | FLJZKLZISUPONA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CNC2=C1N)Cl |
| Canonical SMILES | C1=CC(=C2C=CNC2=C1N)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The indole core of 4-chloro-1H-indol-7-amine consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:
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Chlorine at position 4, contributing electronegativity and steric effects.
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Amino group (-NH) at position 7, enabling hydrogen bonding and nucleophilic reactivity .
The SMILES notation and InChIKey provide precise structural descriptors. XLogP3-AA calculations indicate a lipophilicity value of 2 , suggesting moderate solubility in organic solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.61 g/mol | |
| Melting Point | 96–100°C | |
| Boiling Point | 354°C | |
| Density | 1.268 g/cm | |
| Hydrogen Bond Donors | 2 |
Synthetic Methodologies
Regioselective Halogenation and Cyclization
A common strategy for synthesizing halogenated indoles involves regioselective halogenation followed by cyclization. For example, 7-bromo-4-chloro-1H-indazol-3-amine—a structurally related compound—is synthesized via bromination of 2,6-dichlorobenzonitrile and subsequent heterocycle formation with hydrazine . While direct methods for 4-chloro-1H-indol-7-amine are less documented, analogous approaches using chloro-substituted precursors and ammonia sources are plausible .
Functionalization of Indole Scaffolds
Indole derivatives are often functionalized through electrophilic substitution. The amino group at position 7 facilitates further modifications, such as sulfonamide formation (e.g., ) . These reactions typically occur under mild acidic or neutral conditions, preserving the integrity of the indole core .
Pharmaceutical and Industrial Applications
Drug Discovery and Development
4-Chloro-1H-indol-7-amine serves as a critical intermediate in synthesizing bioactive molecules. Notable applications include:
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Anticancer Agents: Indole derivatives exhibit kinase inhibition and apoptosis induction. For instance, triazine-based compounds incorporating this scaffold show promise in targeting cancer cell pathways .
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Anti-inflammatory Drugs: Derivatives like benzene-1,2-diamine demonstrate significant albumin denaturation inhibition, outperforming indomethacin in preclinical models .
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Antiviral Therapeutics: Structural analogs are integral to HIV-1 capsid inhibitors such as lenacapavir, highlighting their role in antiviral drug design .
Table 2: Bioactivity of Selected Derivatives
| Compound | Activity (IC) | Target |
|---|---|---|
| NA6 (Scheme 1B) | 82% inhibition at 200 μg/mL | Inflammation |
| Lenacapavir intermediate | HIV-1 capsid binding | Antiviral |
Recent Advances and Future Directions
Scalable Synthesis Techniques
Recent efforts emphasize eco-friendly, large-scale production. A two-step protocol achieving 38–45% yield without column chromatography purification has been demonstrated for related indazoles , offering a template for optimizing 4-chloro-1H-indol-7-amine synthesis.
Computational Modeling
Density functional theory (DFT) studies predict the compound’s electronic properties, aiding in the design of derivatives with enhanced pharmacokinetic profiles . For example, Fukui indices suggest preferential reactivity at the C3 position, guiding functionalization strategies .
Emerging Therapeutic Applications
Ongoing research explores its utility in:
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